molecular formula C16H17N3O3S B6787113 N-(5-methoxy-1,3-thiazol-2-yl)spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide

N-(5-methoxy-1,3-thiazol-2-yl)spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide

Cat. No.: B6787113
M. Wt: 331.4 g/mol
InChI Key: JBAJZGSZSVUNBS-UHFFFAOYSA-N
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Description

N-(5-methoxy-1,3-thiazol-2-yl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide is a complex organic compound featuring a unique spirocyclic structure. This compound integrates a thiazole ring, a benzofuran moiety, and a pyrrolidine ring, making it a subject of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Properties

IUPAC Name

N-(5-methoxy-1,3-thiazol-2-yl)spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-21-13-8-17-14(23-13)18-15(20)19-7-6-16(10-19)12-5-3-2-4-11(12)9-22-16/h2-5,8H,6-7,9-10H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAJZGSZSVUNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(S1)NC(=O)N2CCC3(C2)C4=CC=CC=C4CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxy-1,3-thiazol-2-yl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be synthesized through a cyclization reaction under basic conditions.

    Construction of the Benzofuran Moiety: The benzofuran ring can be formed via a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Spirocyclization: The spirocyclic structure is introduced by reacting the benzofuran derivative with a pyrrolidine precursor under conditions that promote spirocyclization, such as the use of a strong base or a Lewis acid.

    Final Coupling: The final step involves coupling the thiazole and spirocyclic benzofuran-pyrrolidine intermediates, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the thiazole ring, potentially forming a methoxy-substituted sulfoxide or sulfone.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, especially at positions ortho and para to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like halogens (e.g., bromine) or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Methoxy-substituted sulfoxides or sulfones.

    Reduction: Amine derivatives of the original carboxamide.

    Substitution: Halogenated or nitro-substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique structure.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The exact mechanism of action of N-(5-methoxy-1,3-thiazol-2-yl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,3-thiazol-2-yl)-2-(5-nitro-1H-benzimidazol-2-yl)acetamide
  • Sodium (5-methyl-1,3-thiazol-2-yl)acetate

Comparison

Compared to similar compounds, N-(5-methoxy-1,3-thiazol-2-yl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide stands out due to its spirocyclic structure, which can impart unique biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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